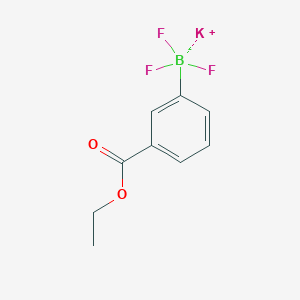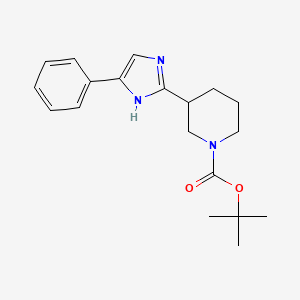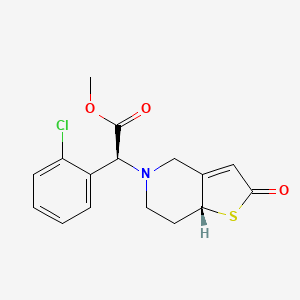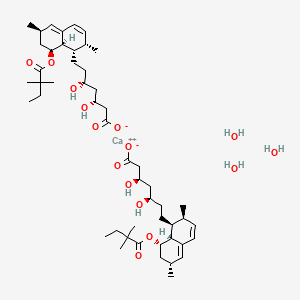
5-Tert-butyl-1,3-oxazole-4-carbohydrazide
Vue d'ensemble
Description
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, le 5-Tert-butyl-1,3-oxazole-4-carbohydrazide peut servir de précurseur pour la synthèse de nouveaux composés ayant des effets thérapeutiques potentiels. Son squelette structurel pourrait être utilisé pour développer de nouveaux candidats médicaments ciblant diverses voies biologiques. Le groupe carbohydrazide du composé, en particulier, pourrait être exploré pour son potentiel à agir comme un promédicament, libérant des agents actifs dans le corps de manière contrôlée .
Science des Matériaux
Les scientifiques des matériaux pourraient étudier l'utilisation du this compound dans la création de nouveaux polymères ou revêtements. Sa structure chimique unique pourrait conférer des propriétés souhaitables telles que la stabilité thermique ou la résistance à la dégradation, ce qui en fait un composant précieux dans les matériaux composites avancés .
Biochimie
Les biochimistes pourraient explorer le this compound pour son rôle dans l'inhibition ou l'activation des enzymes. En étudiant son interaction avec les macromolécules biologiques, les chercheurs pourraient obtenir des informations sur les mécanismes enzymatiques ou découvrir de nouvelles voies de régulation métabolique .
Agriculture
Dans le secteur agricole, ce composé pourrait être examiné pour son efficacité en tant que régulateur de croissance ou en tant que constituant de traitements antiparasitaires des cultures. Sa capacité à interagir avec les hormones végétales ou les mécanismes de défense pourrait conduire à des rendements améliorés des cultures et à une résilience accrue .
Science de l'Environnement
Les scientifiques de l'environnement peuvent trouver des applications pour le this compound dans les efforts de contrôle ou de remédiation de la pollution. Son potentiel à se lier aux polluants ou à agir comme un catalyseur dans les processus de dégradation pourrait être crucial pour développer des solutions écologiques aux défis environnementaux .
Synthèse Chimique
Les chimistes pourraient utiliser le this compound comme élément constitutif dans la synthèse de molécules organiques complexes. Ses sites réactifs en font un intermédiaire polyvalent pour la construction d'un large éventail d'entités chimiques, ce qui pourrait avoir des implications dans diverses applications industrielles .
Chimie Analytique
En chimie analytique, le composé pourrait être utilisé comme standard ou réactif dans la quantification et l'identification de substances. Ses propriétés bien définies et sa stabilité pourraient en faire un candidat idéal pour développer de nouvelles méthodes analytiques ou améliorer les méthodes existantes .
Industrie Alimentaire
Bien qu'il ne soit pas directement lié aux produits alimentaires, le this compound pourrait être étudié pour son utilisation potentielle dans les matériaux d'emballage alimentaire. Sa stabilité chimique pourrait contribuer au développement de nouveaux types d'emballages alimentaires sûrs offrant une durée de conservation prolongée et une protection contre la contamination .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of this compound can lead to toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, this compound has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of this compound within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUORJRQFRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)



![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)